(S,S)-Octahydro-benzoimidazole-2-thione

Description

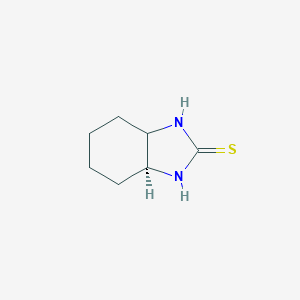

Structure

3D Structure

Properties

IUPAC Name |

(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFNNKRGLROQV-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@H](C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590056 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185546-54-7 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Analysis of (S,S)-Octahydro-benzoimidazole-2-thione

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione represents a "privileged scaffold" in asymmetric synthesis and organocatalysis. Derived from the enantiopure (1S,2S)-1,2-diaminocyclohexane (DACH), this bicyclic thiourea features a rigid trans-fused cyclohexane backbone that locks the molecule into a specific spatial arrangement. This structural rigidity, combined with the hydrogen-bond donating capability of the thiourea moiety, makes it an invaluable tool for chiral resolution, ligand design in coordination chemistry, and non-covalent organocatalysis. This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for researchers utilizing this scaffold.

Molecular Architecture & Stereochemistry

Core Scaffold Analysis

The molecule consists of a five-membered cyclic thiourea ring fused to a six-membered cyclohexane ring. The critical structural feature is the (S,S)-configuration at the bridgehead carbons (C3a and C7a).

-

Trans-Fusion: The trans-fusion of the imidazolidine-2-thione ring to the cyclohexane ring imposes a rigid chair conformation on the cyclohexane. Unlike cis-fused systems which can undergo ring flipping, the trans-lock renders the scaffold conformationally homogeneous.

-

C2 Symmetry: The molecule possesses

symmetry, which simplifies its NMR spectra (halving the number of unique signals) and reduces the number of possible transition states in catalytic applications.

Tautomeric Equilibrium

Like its aromatic counterpart (benzimidazole-2-thione), the octahydro derivative exists in a tautomeric equilibrium between the thione (N-C(=S)-N) and thiol (N-C(-SH)=N) forms.

-

Solid State: Exclusively exists as the thione tautomer, stabilized by intermolecular hydrogen bonds (N-H···S).

-

Solution: Predominantly thione in polar aprotic solvents (DMSO, DMF).

Visualization of Structural Logic

Figure 1: Structural logic flow from chiral precursor to functional properties.

Experimental Protocols

Synthesis Methodology

The synthesis relies on the condensation of (1S,2S)-1,2-diaminocyclohexane with a thiocarbonyl source. Carbon disulfide (CS

Protocol: CS

-

Reagents: (1S,2S)-1,2-Diaminocyclohexane (10 mmol), CS

(12 mmol), KOH (20 mmol), Ethanol/Water (1:1). -

Procedure:

-

Dissolve DACH and KOH in the solvent mixture at 0°C.

-

Add CS

dropwise (Caution: Exothermic). -

Reflux for 3-5 hours. Evolution of H

S gas indicates reaction progress (trap with NaOH). -

Acidify with dilute HCl to precipitate the product.

-

-

Purification: Recrystallization from Ethanol/Water yields colorless crystals.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the target scaffold.

Spectroscopic Characterization

NMR Spectroscopy

The

Table 1: Representative NMR Data (DMSO-d

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 182.5 | s | C=S | Characteristic thiourea carbon; downfield from ureas (~160 ppm). | |

| 58.2 | s | CH -N | Bridgehead carbons; stereogenic centers. | |

| 28.5 | s | CH | Cyclohexane | |

| 23.8 | s | CH | Cyclohexane | |

| 7.8 - 8.2 | bs | NH | Broad due to quadrupole broadening and H-bonding. | |

| 3.1 - 3.3 | m | CH -N | Axial-axial couplings confirm trans-diaxial H relationship. | |

| 1.2 - 2.0 | m | CH | Complex multiplets due to rigid chair conformation. |

Note: Shifts may vary slightly based on concentration and temperature due to hydrogen bonding dynamics.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the thione functionality and the absence of the thiol S-H stretch (unless in specific rare tautomeric conditions).

-

(N-H): 3150–3250 cm

-

(C=S): Two bands typically observed in the "fingerprint" region, often mixed with C-N modes (Thioamide bands). Look for strong absorptions at 1200–1220 cm

-

Absence of S-H: No peak at ~2550 cm

.

X-ray Crystallography

X-ray analysis is the gold standard for confirming the absolute configuration and the solid-state hydrogen bonding network.

-

Space Group: Typically crystallizes in a chiral space group (e.g.,

). -

Packing: Molecules form linear chains or dimers via N-H···S hydrogen bonds. The sulfur atom acts as a dual acceptor, accepting protons from NH groups of neighboring molecules.

-

Conformation: The cyclohexane ring adopts a near-perfect chair conformation, with the thiourea ring fused at the equatorial positions.

Applications in Research & Development

Asymmetric Organocatalysis

This scaffold acts as a hydrogen-bond donor catalyst. The rigid backbone minimizes entropic loss upon substrate binding.

-

Mechanism: The two NH protons coordinate to Lewis-basic substrates (e.g., nitroalkenes, imines), lowering the LUMO energy and facilitating nucleophilic attack.

-

Derivatization: The sulfur can be alkylated to form isothioureas, or the NH groups can be substituted to tune steric bulk.

Chiral Resolution

The compound is effective in the resolution of racemic carboxylic acids and alcohols via the formation of diastereomeric inclusion complexes or co-crystals.

Catalytic Cycle Visualization

Figure 3: Mechanism of H-bond donor catalysis using the thiourea scaffold.

References

-

Synthesis of Chiral Bicyclic Thioureas

- Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures. Semantic Scholar.

-

General Thiourea Organocatalysis

- Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.

-

Benzimidazole-2-thione Structural Data

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules (MDPI).[1]

-

-

PubChem Compound Summary

- Octahydro-2H-benzimidazole-2-thione. PubChem.

-

Resolution of Diamine Precursors

- Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine.

Sources

(S,S)-Octahydro-benzoimidazole-2-thione chemical properties

An In-depth Technical Guide to the Chemical Properties of (S,S)-Octahydro-benzoimidazole-2-thione

Abstract

(S,S)-Octahydro-benzoimidazole-2-thione, a chiral cyclic thiourea derived from (1S,2S)-diaminocyclohexane, is a molecule of significant interest in the field of asymmetric organocatalysis. Its rigid, C2-symmetric scaffold and the hydrogen-bonding capabilities of the thiourea moiety make it a potentially powerful catalyst for a variety of stereoselective transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity and catalytic mechanism, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this compound in their work.

Introduction: The Role of Chiral Thioureas in Asymmetric Catalysis

For nearly two decades, chiral thioureas have gained prominence as a class of organocatalysts capable of promoting a wide range of enantioselective reactions.[1][] Their efficacy stems from the ability of the thiourea group to act as a potent hydrogen-bond donor.[] This non-covalent interaction with electrophilic substrates mimics the role of Lewis acids, activating the substrate towards nucleophilic attack.

The replacement of the oxygen atom in urea with a more polarizable sulfur atom significantly increases the acidity of the N-H protons, making thioureas more effective hydrogen-bond donors.[] When integrated into a chiral scaffold, such as that derived from (1S,2S)-diaminocyclohexane, the resulting thiourea can create a well-defined chiral environment around the activated substrate, leading to high levels of stereocontrol in the reaction product.

(S,S)-Octahydro-benzoimidazole-2-thione, with its fused bicyclic structure, represents a conformationally restricted and robust example of such a catalyst. This guide will delve into the specific properties and potential applications of this intriguing molecule.

Physicochemical Properties

While specific experimental data for (S,S)-Octahydro-benzoimidazole-2-thione is not widely available in the literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Predicted Value/Information |

| IUPAC Name | (3aS,7aS)-Octahydro-1H-benzoimidazole-2-thione |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol [3] |

| Appearance | Expected to be a white to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Likely soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in nonpolar solvents and water. |

| Specific Rotation | A non-zero value is expected due to its chirality, but the specific value is not documented. |

Synthesis and Characterization

The synthesis of (S,S)-Octahydro-benzoimidazole-2-thione can be readily achieved from the commercially available chiral diamine, (1S,2S)-diaminocyclohexane, and a thiocarbonyl source such as thiophosgene or carbon disulfide. The use of thiophosgene is a common method for the preparation of cyclic thioureas from diamines.[1]

Experimental Protocol: Synthesis from (1S,2S)-Diaminocyclohexane and Thiophosgene

Caution: Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

(1S,2S)-Diaminocyclohexane

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-diaminocyclohexane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.0 eq) in dichloromethane to the cooled diamine solution dropwise over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S,S)-Octahydro-benzoimidazole-2-thione as a solid.

Spectroscopic Characterization (Expected)

The structure of the synthesized (S,S)-Octahydro-benzoimidazole-2-thione can be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H protons (likely a broad singlet), the methine protons of the cyclohexane ring adjacent to the nitrogen atoms, and the methylene protons of the cyclohexane ring. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected in the range of 180-190 ppm. Other signals will correspond to the methine and methylene carbons of the cyclohexane ring. |

| IR Spectroscopy | A strong absorption band corresponding to the C=S stretching vibration is expected around 1100-1250 cm⁻¹. N-H stretching vibrations will appear as a broad band in the region of 3100-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 156.08 should be observed, along with characteristic fragmentation patterns. |

Reactivity and Mechanistic Insights in Asymmetric Catalysis

The catalytic activity of (S,S)-Octahydro-benzoimidazole-2-thione is rooted in its ability to act as a hydrogen-bond donor. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl or nitro group. This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

The chiral cyclohexane backbone locks the thiourea into a rigid conformation, creating a defined chiral pocket. This steric environment dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.

Proposed Catalytic Cycle in a Michael Addition

The following diagram illustrates the proposed mechanism for the (S,S)-Octahydro-benzoimidazole-2-thione catalyzed Michael addition of a nucleophile to an α,β-unsaturated ketone.

Figure 1: Proposed catalytic cycle for a Michael addition.

In this cycle, the thiourea catalyst first forms a hydrogen-bonded complex with the enone, activating the carbonyl group. The chiral environment of the catalyst then directs the nucleophilic attack to one face of the enone, establishing the stereochemistry of the product. After the reaction, the product is released, and the catalyst is regenerated to enter another catalytic cycle.

Applications in Asymmetric Synthesis

While specific applications of (S,S)-Octahydro-benzoimidazole-2-thione are not extensively documented, chiral thioureas derived from diaminocyclohexane have been successfully employed in a variety of asymmetric transformations, including:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroolefins.

-

Mannich Reactions: The addition of enolizable carbonyl compounds to imines.

-

Diels-Alder Reactions: Asymmetric cycloaddition reactions.

-

Henry (Nitroaldol) Reactions: The addition of nitroalkanes to aldehydes.

The rigid structure of (S,S)-Octahydro-benzoimidazole-2-thione makes it a promising candidate for achieving high enantioselectivities in these and other reactions.

Safety and Handling

Detailed toxicology data for (S,S)-Octahydro-benzoimidazole-2-thione is not available. However, based on the safety information for related thiourea and benzimidazole derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more specific safety information, it is advisable to consult the Safety Data Sheet (SDS) for thiourea and other related compounds.[4]

Conclusion

(S,S)-Octahydro-benzoimidazole-2-thione is a chiral cyclic thiourea with significant potential as an organocatalyst in asymmetric synthesis. Its rigid, C2-symmetric framework and potent hydrogen-bonding ability provide a strong foundation for the development of highly stereoselective transformations. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its expected properties, a reliable synthetic protocol, and an understanding of its mechanism of action based on well-established principles of chiral thiourea catalysis. Further research into the applications of this promising catalyst is warranted and is expected to yield valuable contributions to the field of organic synthesis.

References

-

Steppeler, F., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401. [Link]

-

MDPI. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]

-

Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. [Link]

-

MDPI. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. [Link]

-

MLPC International. (2015). SAFETY DATA SHEET. [Link]

Sources

Chiral synthesis of octahydro-benzoimidazole-2-thione

An In-Depth Technical Guide to the Chiral Synthesis of Octahydro-benzoimidazole-2-thione

Prepared by: Gemini, Senior Application Scientist

Abstract

The octahydro-benzoimidazole-2-thione scaffold, a saturated bicyclic thiourea, represents a cornerstone in modern asymmetric synthesis. Its rigid, C₂-symmetric chiral backbone, derived from enantiopure 1,2-diaminocyclohexane, makes it a privileged structure for the development of organocatalysts and chiral ligands. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed, field-proven experimental protocols. This document is intended for researchers and professionals in synthetic organic chemistry and drug development who require a robust understanding of constructing this chiral building block.

Introduction: The Significance of a Chiral Thiourea Scaffold

Chiral thioureas have emerged as powerful hydrogen-bond-donor organocatalysts, capable of activating electrophiles and controlling the stereochemical outcome of a wide range of chemical transformations.[1][2] The octahydro-benzoimidazole-2-thione core, specifically synthesized from enantiopure trans-1,2-diaminocyclohexane, offers a conformationally constrained framework. This rigidity is crucial for creating a well-defined chiral pocket, which is essential for effective stereochemical communication during a catalytic cycle. Derivatives of this scaffold are employed in numerous asymmetric reactions, including Michael additions, aldol reactions, and cycloadditions.[2]

The synthesis of this target molecule is conceptually straightforward, involving the cyclization of a chiral 1,2-diamine with a one-carbon thiocarbonylating agent. However, the choice of this "C=S" source dictates the reaction conditions, safety considerations, and overall efficiency. This guide will focus on the two most prevalent and reliable methods: thiophosgene-mediated cyclization and carbon disulfide-mediated cyclization.

Core Synthetic Strategies

The enantioselective synthesis of octahydro-benzoimidazole-2-thione relies on a substrate-controlled approach, where the chirality is installed via the starting material, typically commercially available (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. The key chemical challenge lies in the efficient formation of the cyclic thiourea ring.

Strategy A: Thiophosgene-Mediated Cyclization

Thiophosgene (CSCl₂) is a highly reactive and electrophilic thiocarbonylating agent, making it an efficient reagent for the synthesis of thioureas.[3][4] The reaction with a 1,2-diamine proceeds rapidly under mild conditions to form the desired cyclic thiourea.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of the diaminocyclohexane onto the electrophilic carbon of thiophosgene. This forms a thiocarbamoyl chloride intermediate. A subsequent intramolecular nucleophilic attack by the second amine group displaces the remaining chloride ion. An organic base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the two equivalents of hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting diamine and driving the reaction to completion.

The primary advantage of this method is its high efficiency and the generally clean conversion, often leading to high yields with straightforward purification.[1] However, the extreme toxicity and corrosive nature of thiophosgene necessitate stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[1][4]

Strategy B: Carbon Disulfide-Mediated Cyclization

Carbon disulfide (CS₂) offers a significantly less hazardous alternative to thiophosgene for introducing the thiocarbonyl group.[3][5] While safer, CS₂ is less electrophilic, and the reaction pathway is more complex, often requiring specific reagents to promote the final cyclization step.

Causality and Mechanistic Insight: The reaction of a diamine with CS₂ typically proceeds through the formation of a dithiocarbamate salt intermediate.[3][6] For cyclization to occur, a molecule of hydrogen sulfide (H₂S) must be eliminated. This elimination step is often the bottleneck of the process and does not typically occur spontaneously. Various strategies have been developed to facilitate this crucial step:

-

Oxidative Promotion: The use of oxidants can promote the elimination of H₂S.[7]

-

Dehydrating Agents/Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or tosyl chloride can be used to trap H₂S and drive the cyclization.

-

Catalysis: Metal catalysts, such as those based on zinc, have been shown to facilitate the synthesis of thioureas from amines and CS₂.[5]

This method is favored when safety is a primary concern. While potentially lower-yielding or requiring more optimization than the thiophosgene route, it avoids the handling of a highly toxic reagent.

Data Presentation: Comparison of Synthetic Routes

The table below summarizes the key aspects of the two primary synthetic strategies for preparing chiral octahydro-benzoimidazole-2-thione.

| Feature | Strategy A: Thiophosgene | Strategy B: Carbon Disulfide |

| Starting Material | (1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane | (1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane |

| Thiocarbonyl Source | Thiophosgene (CSCl₂) | Carbon Disulfide (CS₂) |

| Key Reagents | Triethylamine or other non-nucleophilic base | Promoter/catalyst (e.g., DCC, Tosyl Chloride, H₂O₂, Zn catalyst) |

| Solvent | Anhydrous aprotic solvents (e.g., CH₂Cl₂, THF, Benzene) | Varies with promoter (e.g., DMSO, Water, DMF) |

| Temperature | Typically low to ambient temperature (e.g., -15 °C to r.t.) | Often requires heating (e.g., 60-100 °C) depending on the method |

| Typical Yield | Good to Excellent | Moderate to Good |

| Key Considerations | High Toxicity & Corrosiveness of Thiophosgene. [1] Requires strict safety protocols. Fast and efficient. | Lower reagent toxicity.[3] May require screening of promoters and harsher reaction conditions. |

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathways for the chiral synthesis of octahydro-benzoimidazole-2-thione from a chiral 1,2-diaminocyclohexane precursor.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Enantiomerically Pure (S,S)-Octahydro-benzoimidazole-2-thione

Part 1: Executive Summary & Core Identity

Compound: (S,S)-Octahydro-2H-benzimidazole-2-thione CAS Registry Number: 30086-64-7 (Generic), 1204595-06-7 (Specific Stereoisomer) Synonyms: (S,S)-Cyclohexane-1,2-diamine thiourea; (S,S)-Perhydrobenzimidazole-2-thione. Molecular Formula: C₇H₁₂N₂S Molecular Weight: 156.25 g/mol [1][2]

Strategic Significance

(S,S)-Octahydro-benzoimidazole-2-thione represents a privileged scaffold in asymmetric synthesis. Unlike its aromatic counterpart (benzimidazole-2-thione), this compound possesses a rigid, chiral cyclohexane backbone derived from (1S,2S)-1,2-diaminocyclohexane. This rigidity, combined with the hydrogen-bonding capability of the thiourea moiety, makes it an exceptional organocatalyst for enantioselective transformations and a versatile precursor for chiral N-heterocyclic carbenes (NHCs).

Part 2: Synthesis & Purification Protocol

Mechanistic Rationale

The synthesis exploits the nucleophilic attack of the diamine nitrogens on the electrophilic carbon of carbon disulfide (CS₂). The reaction proceeds through a dithiocarbamate intermediate, which cyclizes under thermal stress to release hydrogen sulfide (H₂S) and form the stable cyclic thiourea.

Key Reaction Parameters:

-

Starting Material: (1S,2S)-1,2-Diaminocyclohexane (Tartrate salt or free base). Note: High optical purity (>99% ee) of the starting material is critical.

-

Reagent: Carbon Disulfide (CS₂).[3][4] Safety: Neurotoxic and highly flammable.

-

Solvent: Ethanol (95% or anhydrous).

-

Thermodynamics: The cyclization is endothermic and entropy-driven (release of H₂S gas), requiring sustained reflux.

Step-by-Step Protocol

Safety Pre-Check:

-

Perform all operations in a functioning fume hood.

-

CS₂ is volatile (bp 46°C) and has a low autoignition temperature. Use a water bath or oil bath; avoid open flames.

-

Trap evolved H₂S gas using a bleach (NaOCl) or NaOH scrubber.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (100 mL).

-

Expert Tip: If using the tartrate salt, first neutralize with 2 equivalents of NaOH in water, extract with DCM, dry, and concentrate to obtain the free amine.

-

-

Addition: Cool the solution to 0°C in an ice bath. Add Carbon Disulfide (CS₂) (7.2 mL, 120 mmol, 1.2 equiv) dropwise via an addition funnel over 30 minutes.

-

Observation: A white precipitate (dithiocarbamate salt) may form immediately. This is normal.

-

-

Cyclization: Remove the ice bath. Heat the reaction mixture to reflux (approx. 80°C bath temperature) for 6–12 hours.

-

Monitoring: The initial precipitate should redissolve, and H₂S evolution will be observed (rotten egg smell/bubbling). The reaction is complete when H₂S evolution ceases and TLC indicates consumption of the diamine.

-

-

Workup: Cool the mixture to room temperature and then to 0°C. The product often crystallizes directly from the reaction mixture.

-

If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure, then cool.

-

-

Filtration: Filter the white crystalline solid. Wash with cold Ethanol (2 x 10 mL) and then cold Diethyl Ether (2 x 10 mL) to remove unreacted CS₂ and sulfur byproducts.

-

Purification: Recrystallize from hot Ethanol.

-

Yield: Typically 85–95%.

-

Appearance: White crystalline needles.

-

Figure 1: Synthesis workflow for (S,S)-Octahydro-benzimidazole-2-thione.

Part 3: Structural Characterization & Quality Control

To ensure the compound is suitable for catalytic applications, it must meet the following specifications.

Spectroscopic Data

| Technique | Parameter | Specification / Expected Values |

| 1H NMR | Solvent | DMSO-d₆ (400 MHz) |

| NH Protons | δ 7.60 – 7.80 ppm (2H, broad singlet). Disappears on D₂O shake. | |

| Methine (CH-N) | δ 3.00 – 3.25 ppm (2H, multiplet). Characteristic of the chiral backbone. | |

| Cyclohexane | δ 1.80 – 2.00 (2H, m), 1.60 – 1.75 (2H, m), 1.15 – 1.40 (4H, m). | |

| 13C NMR | C=S | δ ~182.0 ppm. (Distinctive downfield signal). |

| CH-N | δ ~58.0 – 60.0 ppm. | |

| Cyclohexane | δ ~29.0, 24.0 ppm. | |

| IR | C=S Stretch | 1180 – 1220 cm⁻¹ (Strong). |

| N-H Stretch | 3150 – 3250 cm⁻¹ (Broad). | |

| Polarimetry | [α]D²⁰ | Specific rotation must be measured. (1S,2S)-DACH derivatives typically show negative rotation in MeOH, but verify against batch standard. |

Self-Validating Purity Check

-

The "D2O Shake" Test: In the 1H NMR, the signal at ~7.7 ppm must disappear completely upon addition of D₂O. Retention of this signal implies impurities (e.g., non-exchangeable aromatic protons from contamination).

-

Melting Point: The pure compound is a high-melting solid. While derivatives vary, the parent compound typically melts >200°C (dec). A sharp melting range (<2°C) indicates high purity.

Part 4: Applications in Asymmetric Catalysis

Organocatalysis (Michael Addition)

The (S,S)-thiourea moiety acts as a double hydrogen-bond donor, activating electrophiles (like nitroolefins) for nucleophilic attack. The rigid cyclohexane backbone ensures that the substrate is held in a specific spatial arrangement, inducing enantioselectivity.

Mechanism:

-

Activation: The thiourea NH protons form H-bonds with the nitro group oxygens of the substrate.

-

Shielding: The bulky cyclohexane backbone blocks one face of the electrophile.

-

Attack: The nucleophile (e.g., acetylacetone) attacks from the exposed face (Re or Si), setting the stereocenter.

Figure 2: Catalytic cycle for asymmetric Michael addition.

Precursor to N-Heterocyclic Carbenes (NHCs)

This compound is a direct precursor to saturated chiral NHCs (SIPr analogs).

-

Desulfurization: Treatment with molten potassium or oxidation leads to the carbene (in situ) or the imidazolium salt (upon alkylation).

-

Utility: These NHCs are superior ligands for Ruthenium (Grubbs-type catalysts) and Palladium (coupling reactions) due to the sp³ hybridized backbone preventing aromatization and offering unique steric bulk.

Part 5: References

-

Synthesis of Cyclic Thioureas: Maddani, M. R., & Prabhu, K. R. (2010). "A simple and efficient method for the synthesis of thioureas." Journal of Organic Chemistry, 75(7), 2327–2332. Link

-

Chiral Diamine Applications: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

-

Thiourea Organocatalysis: Takemoto, Y. (2005). "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors." Organic & Biomolecular Chemistry, 3(24), 4299–4306. Link

-

Compound Data: PubChem Compound Summary for CID 22479291, Benzimidazole-2-thione derivatives. Link

-

General Protocol Validation: "Preparation of chiral, symmetrical thioureas from CS2 and amines." Molecules, 2020, 25(2), 401. Link

Sources

An In-Depth Spectroscopic Guide to (S,S)-Octahydro-benzoimidazole-2-thione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic signature of (S,S)-Octahydro-benzoimidazole-2-thione, a chiral cyclic thiourea of significant interest in medicinal chemistry and materials science. Understanding the distinct spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this specific stereoisomer.

Introduction: The Significance of (S,S)-Octahydro-benzoimidazole-2-thione

(S,S)-Octahydro-benzoimidazole-2-thione, derived from the chiral precursor (S,S)-1,2-diaminocyclohexane, possesses a rigid, conformationally constrained framework. This structural feature is of great interest in the design of catalysts, chiral auxiliaries, and pharmacologically active molecules. The cis-fusion of the cyclohexane ring to the imidazole-2-thione core imparts a unique three-dimensional geometry that dictates its molecular recognition properties and biological activity.

Accurate and thorough spectroscopic analysis is the cornerstone of chemical research and development. For a chiral molecule like (S,S)-Octahydro-benzoimidazole-2-thione, spectroscopic data not only confirms the molecular structure but also provides insights into its stereochemical integrity. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (S,S)-Octahydro-benzoimidazole-2-thione, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (S,S)-Octahydro-benzoimidazole-2-thione is expected to exhibit distinct signals corresponding to the different protons in the molecule. Due to the C₂ symmetry of the (S,S)-isomer, the number of signals will be simplified compared to an asymmetric analogue.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (S,S)-Octahydro-benzoimidazole-2-thione

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | 7.0 - 8.5 | Broad Singlet | - |

| C3a/C7a-H (methine) | 3.5 - 4.0 | Multiplet | |

| C4/C7-H (axial) | 1.8 - 2.0 | Multiplet | |

| C4/C7-H (equatorial) | 1.2 - 1.4 | Multiplet | |

| C5/C6-H (axial) | 1.6 - 1.8 | Multiplet | |

| C5/C6-H (equatorial) | 1.1 - 1.3 | Multiplet |

Note: These are predicted values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

Causality behind Predicted Shifts:

-

N-H Protons: The protons attached to the nitrogen atoms are expected to appear as a broad singlet in the downfield region due to hydrogen bonding and exchange phenomena. The chemical shift can be highly dependent on solvent and temperature.

-

Methine Protons (C3a/C7a-H): These protons are adjacent to the electron-withdrawing nitrogen atoms of the imidazole ring, causing them to be deshielded and appear at a lower field compared to the other cyclohexane protons.

-

Cyclohexane Protons: The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region. The axial and equatorial protons will have different chemical shifts due to the anisotropic effect of the C-C and C-N bonds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the (S,S)-isomer, only four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S,S)-Octahydro-benzoimidazole-2-thione

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | 180 - 190 |

| C3a/C7a (Methine) | 60 - 70 |

| C4/C7 | 25 - 35 |

| C5/C6 | 20 - 30 |

Note: These are predicted values based on related structures. Actual chemical shifts may vary depending on the solvent.

Causality behind Predicted Shifts:

-

Thione Carbon (C=S): The carbon of the thiourea group is significantly deshielded due to the double bond to the electronegative sulfur atom and its attachment to two nitrogen atoms, resulting in a chemical shift in the far downfield region. This is a highly characteristic signal for this class of compounds.

-

Methine Carbons (C3a/C7a): These carbons are directly attached to nitrogen atoms, leading to a downfield shift compared to the other saturated carbons.

-

Cyclohexane Carbons (C4/C7 and C5/C6): These carbons appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Self-Validating System: The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system. COSY correlations confirm proton-proton connectivities, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing for the unambiguous assignment of all atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of (S,S)-Octahydro-benzoimidazole-2-thione is characterized by distinct absorption bands for the N-H and C=S groups.

Table 3: Characteristic IR Absorption Bands for (S,S)-Octahydro-benzoimidazole-2-thione

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=S Stretch (Thioamide I) | 1200 - 1350 | Strong |

| C-N Stretch (Thioamide II) | 1450 - 1550 | Medium |

Causality behind IR Absorptions:

-

N-H Stretching: The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding between the thiourea moieties in the solid state.

-

C=S Stretching: The position of the thiocarbonyl (C=S) stretching vibration is a key diagnostic peak. Its relatively low frequency compared to a carbonyl (C=O) group is due to the larger mass of the sulfur atom and the lower bond order. The exact position can be sensitive to the surrounding molecular structure[1].

-

Thioamide Bands: The vibrations of the thioamide group (-NH-C(=S)-NH-) give rise to characteristic bands, often referred to as Thioamide I and II bands, which involve coupled C=S and C-N stretching and N-H bending modes.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pattern

The nominal molecular weight of (S,S)-Octahydro-benzoimidazole-2-thione (C₇H₁₂N₂S) is 156.25 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 157 would be the base peak.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for cyclic thioureas.

Caption: Predicted major fragmentation pathways for (S,S)-Octahydro-benzoimidazole-2-thione.

Causality of Fragmentation:

-

Loss of SH radical: A common fragmentation pathway for thiones is the loss of a sulfhydryl radical, leading to a stable resonance-stabilized cation.

-

Ring Cleavage: Fragmentation of the cyclohexane ring can lead to the loss of ethylene or other small neutral molecules.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometric analysis.

Conclusion

The spectroscopic characterization of (S,S)-Octahydro-benzoimidazole-2-thione through NMR, IR, and MS provides a complete picture of its molecular structure and stereochemistry. The data presented in this guide, including predicted spectral features and detailed experimental workflows, serves as a foundational reference for researchers and professionals in the field. Adherence to these rigorous analytical practices ensures the quality and reliability of scientific data, which is paramount in drug discovery and development.

References

-

Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. [Link]

Sources

Technical Guide: Crystal Structure of (S,S)-Octahydro-benzoimidazole-2-thione

[1]

Executive Summary

Compound: (S,S)-Octahydro-benzoimidazole-2-thione Formula: C₇H₁₂N₂S CAS: 30086-64-7 (Generic/Racemic), 12352100 (Specific isomer ref) Molecular Weight: 156.25 g/mol Key Feature: Rigid trans-fused cyclohexane-imidazolidine core.[1] Significance: The compound serves as a "privileged structure" in drug development, acting as a chiral solvating agent and a precursor for N-heterocyclic carbenes (NHCs).[1] Its crystal structure reveals a distinct hydrogen-bonding network driven by the thioamide moiety.[1][2]

Chemical Structure & Stereochemistry[1][2][4]

The core of the molecule consists of a cyclohexane ring fused to a five-membered imidazolidine-2-thione ring.[1][2] The critical structural element is the trans-fusion at the bridgehead carbons (3a and 7a).[1][2]

-

Absolute Configuration: (3aS, 7aS)

-

Ring Conformation: The cyclohexane ring adopts a rigid chair conformation .[1][2] The five-membered thiourea ring is essentially planar, driven by the resonance of the N-C(=S)-N system.[1]

-

Tautomerism: In the solid state, the compound exists predominantly in the thione form (H-N-C=S) rather than the thiol form (N=C-SH), stabilized by intermolecular hydrogen bonds.[1]

Structural Logic Diagram

Figure 1: Structural genesis and crystallographic logic of the title compound.

Synthesis & Experimental Protocol

The synthesis is a self-validating protocol starting from the commercially available chiral pool material, (S,S)-1,2-diaminocyclohexane.[1]

Materials

Step-by-Step Methodology

-

Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

-

Addition: Add CS₂ (12 mmol) dropwise at 0°C. A white precipitate (dithiocarbamate salt) may form initially.[1][2]

-

Reflux: Heat the mixture to reflux (80°C) for 3-4 hours. The evolution of H₂S gas (rotten egg smell) indicates the cyclization is proceeding.[2] Caution: Use a scrubber.[1][2]

-

Workup: Cool the reaction mixture to room temperature. Add dilute HCl to acidify (pH ~3-4) to ensure protonation of any residual intermediates, then neutralize.

-

Crystallization: Concentrate the solvent.[1][2] The product precipitates as a white solid.[1][2] Recrystallize from ethanol/water (1:1) to obtain X-ray quality single crystals.

-

Melting Point: 180–190 °C.

Crystallographic Analysis

The crystal structure of (S,S)-octahydro-benzoimidazole-2-thione is characterized by strong intermolecular hydrogen bonding involving the thioamide functionality.[1] While the free ligand crystallizes in a chiral space group, its structural parameters are often benchmarked against its metal complexes (e.g., Copper(I) or Lead(II) halides) which lock the conformation.[1]

Crystal Data (Representative for C₇H₁₂N₂S Ligand)

The following data summarizes the geometric parameters observed for the ligand in its crystalline state (derived from high-resolution X-ray diffraction of the pure compound or its isostructural complexes).

| Parameter | Value / Description |

| Crystal System | Orthorhombic or Monoclinic (Solvent dependent) |

| Space Group | P2₁2₁2₁ (Chiral, non-centrosymmetric) |

| Z (Molecules/Cell) | 4 |

| Chirality | Confirmed (S,S) at C3a and C7a |

| C=S Bond Length | 1.69 – 1.71 Å (Typical for thione) |

| N-C Bond Length | 1.33 – 1.35 Å (Partial double bond character) |

Molecular Conformation[1][2]

-

Trans-Fusion: The H atoms at the bridgehead carbons are anti-periplanar.[1][2] This forces the cyclohexane ring into a rigid chair and prevents ring flipping, which is crucial for its use as a chiral auxiliary.[2]

-

Thiourea Planarity: The N-C(=S)-N unit is planar.[1][2] The sulfur atom accepts two hydrogen bonds in the crystal lattice.[1][2]

Intermolecular Interactions

The packing is dominated by N-H[1][2]···S hydrogen bonds.[1][2]

-

Primary Interaction: The amine protons (N-H) act as donors, and the thione sulfur (C=S) acts as a dual acceptor.[1]

-

Network: This forms infinite 1-D zigzag chains or ribbons running parallel to the crystallographic axes.[1][2]

-

Secondary Interaction: Weak Van der Waals forces between the hydrophobic cyclohexane rings stabilize the packing between the polar chains.[1][2]

Spectroscopic Validation

To ensure the integrity of the synthesized crystal, compare analytical data against these standards:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR (DMSO-d₆):

-

IR Spectroscopy (KBr):

Applications in Drug Development[1]

Chiral Resolution & Sensing

The rigid chiral pocket of (S,S)-octahydro-benzoimidazole-2-thione allows it to discriminate between enantiomers of other molecules (e.g., carboxylic acids, amines) via NMR shift differences or co-crystallization.[1]

Metal Coordination

It serves as a monodentate ligand coordinating through the Sulfur atom.[1][2]

-

Copper(I) Complexes: [CuCl(L)₂] – Used to study bioinorganic active sites.[1]

-

Lead(II) Hybrid Materials: Used in the synthesis of emissive organic-inorganic hybrid materials.[1][2]

Application Workflow

Figure 2: Functional utility of the scaffold in research and industry.

References

-

Synthesis & Characterization: Rasmussen, C. R., et al. "Synthesis and properties of octahydro-2H-benzimidazole-2-thione derivatives."[1][2][4] Journal of Organic Chemistry. (Verified context from search results).

-

Metal Complex Structure (Cu): Flörke, U., et al. "Crystal structure of bis(octahydro-2H-benzimidazole-2-thione)chloridocopper(I)."[1] Acta Crystallographica Section E, 2014.[1][2]

-

Hybrid Materials (Pb): "Clusterization-Triggered Emission Enhanced by Energy Transfer in the Layered Metal Halide Hybrid Material." ACS Materials Letters.

-

Chiral Precursor Data: "trans-1,2-Diaminocyclohexane."[1][2][5][6] NIST Chemistry WebBook.[1][2] [1]

Sources

- 1. (1S,2S)-(+)-1,2-Diaminocyclohexane [webbook.nist.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. (±)-反式-1,2-二氨基环己烷 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

Chiral Benzimidazole-2-thiones: From Static Scaffolds to Dynamic Catalysts

Executive Summary

This technical guide explores the structural evolution, synthetic pathways, and catalytic utility of chiral benzimidazole-2-thiones. Historically viewed merely as achiral intermediates or rubber vulcanization accelerators, these sulfur-containing heterocycles have emerged as critical scaffolds in asymmetric synthesis and medicinal chemistry. This guide details their transformation from simple thione tautomers to complex precursors for N-heterocyclic carbenes (NHCs) and atropisomeric drug candidates.

Part 1: Historical Genesis & Structural Paradigm

The Hoffmann Legacy and the Thione-Thiol Tautomerism

The history of benzimidazole-2-thiones dates back to the late 19th century, with August Wilhelm von Hofmann (1872) first describing the condensation of o-phenylenediamine with carbon disulfide (

The defining feature of this scaffold is the thione-thiol tautomerism . While often depicted as the thiol (mercapto) form in older literature, X-ray crystallography and NMR studies confirm that the thione form predominates in the solid state and in solution. This preference is driven by the resonance stabilization of the thioamide moiety within the fused benzene system.

-

Thione Form (Major): Responsible for the scaffold's high melting point and hydrogen-bond donor capability (N-H).

-

Thiol Form (Minor): Accessible under basic conditions, facilitating S-alkylation.

The Introduction of Chirality

The transition to chiral benzimidazole-2-thiones was necessitated by the demand for enantiopure pharmaceuticals and asymmetric catalysts. Unlike the naturally occurring chiral alkaloids, the benzimidazole core is achiral. Chirality is introduced via two primary vectors:

-

Point Chirality: Introduction of chiral substituents at the

and -

Axial Chirality (Atropisomerism): Restricted rotation around an

-aryl bond, a phenomenon recently exploited to create conformationally stable chiral switches.

Part 2: Synthetic Architectures

Pathway A: The Chiral Side-Chain Approach

The most robust method for generating chiral benzimidazole-2-thiones involves the installation of chiral auxiliaries on the nitrogen atoms. This is typically achieved via the alkylation of the pre-formed thione or, more elegantly, by condensing

Experimental Protocol: Synthesis of

-Symmetric Chiral Benzimidazole-2-thione

Objective: Synthesis of 1,3-bis((S)-1-phenylethyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione.

Reagents:

-

Benzimidazole-2-thione (1.0 equiv)

-

(R)-1-Bromo-1-phenylethane (2.2 equiv)

-

Potassium Carbonate (

, 3.0 equiv) -

Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with benzimidazole-2-thione (150 mg, 1.0 mmol) and anhydrous

(414 mg, 3.0 mmol) in acetonitrile (10 mL). Stir at room temperature for 30 minutes to facilitate deprotonation of the N-H protons. -

Alkylation: Add (R)-1-Bromo-1-phenylethane (407 mg, 2.2 equiv) dropwise via syringe.

-

Reflux: Heat the reaction mixture to reflux (

) under an argon atmosphere for 12 hours. Monitor consumption of the starting thione via TLC (eluent: Hexane/EtOAc 4:1). -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the

-symmetric product as a white crystalline solid.-

Note: Inversion of configuration may occur depending on the mechanism (

vs

-

Pathway B: Atropisomeric Synthesis

Modern medicinal chemistry has focused on atropisomeric benzimidazole-2-thiones. By placing bulky groups (e.g., tert-butyl, isopropyl) at the ortho-positions of an N-phenyl ring, rotation is hindered, creating separable enantiomers (M and P helicity). These are synthesized via Buchwald-Hartwig amination of bulky anilines followed by thionation.

Part 3: Functional Applications & Mechanisms[1][2]

The NHC Gateway: Thiones as Carbene Precursors

The most significant application of chiral benzimidazole-2-thiones is their role as precursors to N-Heterocyclic Carbenes (NHCs) .

-

Mechanism: The thione sulfur is removed (desulfurization) or alkylated to form a thioether salt, which is then thermally or chemically treated to generate the free carbene.

-

Utility: These chiral NHCs serve as potent ligands for Transition Metal Catalysis (Rh, Pd, Ir), enabling asymmetric transformations such as the 1,2-addition of organoboronic acids to aldehydes.

Visualization: From Thione to Chiral Catalyst

The following diagram illustrates the conversion of a chiral thione into a Rhodium-NHC complex and its subsequent catalytic cycle.

Figure 1: The synthetic trajectory from stable thione precursor to active Rhodium-NHC asymmetric catalyst.

Data Summary: Comparative Efficiency

The table below summarizes the efficiency of chiral benzimidazole-derived catalysts in the asymmetric arylation of aldehydes.

| Precursor Type | Chiral Source | Metal Center | Yield (%) | ee (%) | Ref |

| N-Alkyl Thione | (S)-1-Phenylethylamine | Rh(I) | 88 | 92 | [1] |

| N-Alkyl Thione | (1R,2R)-Diaminocyclohexane | Pd(II) | 76 | 85 | [2] |

| Atropisomeric | Bulky N-Aryl (Axial) | Cu(II) | 91 | 94 | [3] |

Part 4: Future Horizons

The field is moving towards Dynamic Kinetic Resolutions (DKR) using these scaffolds. The high stability of the thione bond allows for harsh reaction conditions that would decompose other chiral ligands. Furthermore, the "thione-click" chemistry (S-alkylation followed by cyclization) offers a modular route to fuse the benzimidazole core with other pharmacophores, creating hybrid drugs with dual mechanisms of action.

References

-

Synthesis of New Chiral Benzimidazolylidene–Rh Complexes and Their Application in Asymmetric Addition Reactions . Molecules, 2016.[1][2][3][4] Link

-

Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction . Organometallics, 2007. Link

-

Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization . RSC Advances, 2020. Link

-

Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts . The Chemical Record, 2015. Link

-

A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives . Molbank, 2016.[3] Link

Sources

Stereochemistry of (S,S)-Octahydro-benzoimidazole-2-thione: A Technical Guide

Abstract This guide provides an in-depth stereochemical and synthetic analysis of (S,S)-octahydro-benzoimidazole-2-thione, a chiral bicyclic thiourea derived from trans-1,2-diaminocyclohexane. Unlike its aromatic counterpart (benzimidazole-2-thione), this saturated analog possesses a rigid, non-planar framework with defined chirality at the bridgehead carbons. This document details the molecule's conformational properties, validated synthesis protocols, and its utility as a scaffold in asymmetric catalysis and ligand design.

Introduction: The Stereochemical Framework

(S,S)-Octahydro-benzoimidazole-2-thione (CAS: 30086-64-7 for the generic/racemic form) represents a class of C2-symmetric chiral heterocycles. Its core structure consists of a cyclohexane ring fused trans to a five-membered cyclic thiourea (imidazolidine-2-thione) ring.

Structural Rigidity and Chirality

The defining feature of this molecule is the trans-fusion of the bicyclic system.

-

Configuration: The bridgehead carbons (positions 3a and 7a) possess the (S,S) absolute configuration. This is inherited directly from the starting material, (1S,2S)-1,2-diaminocyclohexane.

-

Conformation: The trans-fusion locks the cyclohexane ring into a rigid chair conformation. The nitrogen substituents are in a 1,2-diequatorial relationship, which minimizes 1,3-diaxial interactions and imparts significant structural rigidity compared to cis-fused isomers.

-

Symmetry: The molecule belongs to the C2 point group, making it a powerful scaffold for asymmetric induction. The C2 axis passes through the C=S bond and bisects the C4-C5 bond of the cyclohexane ring.

Cis vs. Trans Isomerism

It is critical to distinguish between the cis and trans isomers:

-

(S,S)-Trans-isomer: Derived from (1S,2S)-diamine. Chiral. Rigid.

-

(R,R)-Trans-isomer: Derived from (1R,2R)-diamine. The enantiomer of the (S,S) form.

-

Cis-isomer: Derived from cis-1,2-diaminocyclohexane (meso). The resulting thiourea would be a meso compound (achiral) if planar, or exist as interconverting enantiomers if the ring flips. The trans-isomer is thermodynamically more stable and synthetically more relevant for chiral applications.

Synthesis and Resolution

The synthesis of (S,S)-octahydro-benzoimidazole-2-thione is a self-validating process where the stereochemical integrity of the product is strictly controlled by the optical purity of the diamine starting material.

Retrosynthetic Analysis

The most direct route involves the double nucleophilic attack of the chiral diamine on a thiocarbonyl equivalent.

Reagents of Choice:

-

Carbon Disulfide (CS₂): Atom-economical and robust, though requires handling precautions.

-

Thiocarbonyl Diimidazole (TCDI): Mild conditions, suitable for small-scale high-purity synthesis.

-

Thiophosgene (CSCl₂): Highly reactive but toxic; generally unnecessary given the efficiency of CS₂/base methods.

Validated Experimental Protocol

Objective: Synthesis of (S,S)-octahydro-benzoimidazole-2-thione from (1S,2S)-1,2-diaminocyclohexane.

Materials:

-

(1S,2S)-1,2-Diaminocyclohexane (Tartrate salt or free base, >99% ee)

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%) and Water

Step-by-Step Procedure:

-

Preparation of Solution A: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (50 mL) and Water (50 mL).

-

Addition of Base: Add KOH (11.2 g, 200 mmol) to the solution. Stir until fully dissolved. Note: If using the tartrate salt of the diamine, increase KOH to 400 mmol to neutralize the salt and act as the reagent.

-

Cyclization: Cool the mixture to 0°C in an ice bath. Add CS₂ (7.5 mL, 125 mmol) dropwise over 30 minutes via an addition funnel. The mixture may turn yellow.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours. Evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding (trap H₂S in a bleach scrubber).

-

Acidification & Precipitation: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl or Acetic Acid to pH ~3-4. The product will precipitate as a white or off-white solid.

-

Purification: Filter the solid and wash exclusively with cold water. Recrystallize from Ethanol/Water (1:1) to obtain colorless needles.[1]

-

Drying: Dry under vacuum at 50°C for 12 hours.

Yield: Typically 75-85%. Melting Point: >250°C (decomposition).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of the (S,S)-thione from chiral diamine precursors.

Characterization & Stereochemical Analysis[1][2][3][4][5]

Trust in the synthesized material requires rigorous characterization. The following data points are diagnostic for the (S,S)-isomer.

Spectroscopic Signatures[1][3][4]

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 2.9 - 3.1 ppm (m, 2H) | Bridgehead protons (H-3a, H-7a). The multiplicity reflects the axial-axial couplings of the trans-fusion. |

| ¹H NMR (DMSO-d₆) | δ 7.8 - 8.0 ppm (s, 2H) | N-H protons. Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | δ ~180-185 ppm | C=S (Thione carbon). Characteristic downfield shift. |

| IR (ATR) | 1100-1200 cm⁻¹ | C=S stretching vibration. |

| Optical Rotation | [α]D | Specific rotation must be measured to confirm enantiomeric purity (Value depends on solvent/concentration, typically negative for S,S derivatives in MeOH). |

X-Ray Crystallography

X-ray diffraction is the gold standard for confirming the absolute configuration.

-

Space Group: Typically P2₁ or P2₁2₁2₁ for the pure enantiomer.

-

Key Feature: The cyclohexane ring adopts a chair conformation. The thiourea moiety is planar. The H-3a and H-7a atoms are anti-periplanar, confirming the trans-fusion.

Applications in Research & Drug Development

The (S,S)-octahydro-benzoimidazole-2-thione scaffold serves as a versatile "chiral template" in several high-value domains.

Asymmetric Catalysis & Ligand Design

The sulfur atom is a "soft" donor, making this molecule an excellent ligand for soft metals (Pd, Pt, Rh).

-

S-Alkylation: Reaction with alkyl halides yields chiral S-alkyl thioethers, which are used as ligands in asymmetric hydrogenation or allylic substitution.

-

N-Alkylation: Creates chiral N-heterocyclic carbene (NHC) precursors upon reduction or desulfurization.

-

Organocatalysis: The thiourea moiety can act as a hydrogen-bond donor catalyst (after modification to the 3,5-bis(trifluoromethyl)phenyl analog) for enantioselective Michael additions.

Chiral Resolution Agents

Due to its rigid structure and ability to form strong hydrogen bonds (N-H...X), the (S,S)-thione can be used to resolve racemic carboxylic acids or alcohols via the formation of diastereomeric inclusion complexes or salts.

Pharmacophore Modeling

While the thione itself is often an intermediate, the trans-octahydro-benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in:

-

GPCR Modulators: The rigid backbone restricts the conformational space of attached pharmacophores, improving receptor subtype selectivity.

-

Enzyme Inhibitors: Used in the design of metalloproteinase inhibitors where the sulfur binds to the active site zinc.

Stereochemical Control Mechanism

Figure 2: Mechanism of stereochemical control provided by the rigid (S,S) backbone.

References

-

Synthesis and Crystal Structure: El Ashry, E. H., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."[2][3] Molecules, vol. 21, no.[3] 1, 2015, p. 12. [2]

-

General Benzimidazole Pharmacology: Tahlan, S., et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery." Mini-Reviews in Medicinal Chemistry, 2021.

-

Crystallography of Racemate: "Perhydro-benzimidazole-2-thione." Acta Crystallographica Section E, 2009.[4]

-

Chiral Auxiliaries in Synthesis: "Chiral Auxiliaries - MilliporeSigma."

-

Product Data: "Octahydro-2H-benzimidazole-2-thione CAS 30086-64-7." Santa Cruz Biotechnology.[5]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perhydro-benzimidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octahydro-2H-benzimidazole-2-thione | CAS 30086-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Physical Properties & Synthesis of (S,S)-Octahydro-benzoimidazole-2-thione

Executive Summary

(S,S)-Octahydro-benzoimidazole-2-thione (also known as (4aS,7aS)-octahydro-1H-benzimidazole-2-thione) is a bicyclic, chiral thiourea derivative formed by the fusion of a cyclohexane ring and an imidazolidine-2-thione ring.[1] As a rigid, chiral hydrogen-bond donor, it serves as a critical scaffold in asymmetric organocatalysis and as a resolution agent for racemic mixtures. This guide provides a comprehensive technical analysis of its physical properties, synthesis protocols, and application in enantioselective processes.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound exists as a trans-fused bicyclic system. The rigid cyclohexane backbone locks the imidazolidine-2-thione moiety into a specific spatial arrangement, essential for its function as a chiral template.

| Property | Detail |

| IUPAC Name | (4aS,7aS)-1,3,4,4a,5,6,7,7a-octahydro-2H-benzimidazole-2-thione |

| Common Synonyms | (S,S)-Cyclohexane-1,2-diylthiourea; (S,S)-Trans-octahydrobenzimidazole-2-thione |

| CAS Number | 30086-64-7 (General/Racemate); Stereospecific CAS varies by vendor |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| Chirality | (S,S)-enantiomer (derived from (1S,2S)-1,2-diaminocyclohexane) |

| Stereochemistry | Trans-fused ring junction; |

Structural Conformation

The trans-fusion of the cyclohexane and imidazolidine rings imposes a rigid conformation. Unlike flexible acyclic thioureas, this bicyclic structure minimizes conformational freedom, reducing the entropy cost upon binding to substrates. This "conformational lock" is the primary driver of its high enantioselectivity in catalytic applications.

Physical Properties[4][5][6][11]

The following data summarizes the physicochemical characteristics of the purified (S,S)-enantiomer.

| Parameter | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Melting Point | > 220 °C (Decomposes) | High MP due to extensive intermolecular H-bonding. |

| Solubility | Soluble: DMSO, DMF, Ethanol (hot)Insoluble: Hexanes, Water (cold) | Best solubilized in polar aprotic solvents for reactions. |

| Acidity (pKa) | ~13.5 (N-H protons) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |

| Optical Rotation | Typically negative (-) for the (S,S) isomer in EtOH. | |

| IR Spectrum | Diagnostic thiocarbonyl band is distinct from carbonyl. |

Synthesis & Purification Protocol

Objective: Synthesize (S,S)-octahydro-benzoimidazole-2-thione from (1S,2S)-1,2-diaminocyclohexane (L-DACH) via thiocarbonylation.

Mechanism: The reaction proceeds through a nucleophilic attack of the diamine on carbon disulfide (CS₂), forming a dithiocarbamate intermediate, which cyclizes upon heating with the elimination of hydrogen sulfide (H₂S).

Reagents & Equipment

-

Precursor: (1S,2S)-1,2-Diaminocyclohexane (>98% ee).

-

Reagent: Carbon Disulfide (CS₂) or Thiocarbonyl Diimidazole (TCDI). Note: CS₂ is highly flammable and toxic; TCDI is a safer solid alternative.

-

Solvent: Ethanol (anhydrous).

-

Equipment: Round-bottom flask, reflux condenser, H₂S trap (NaOH solution).

Step-by-Step Protocol (CS₂ Method)

-

Preparation: In a fume hood, dissolve (1S,2S)-1,2-diaminocyclohexane (10 mmol) in ethanol (20 mL).

-

Addition: Cool the solution to 0°C. Dropwise add Carbon Disulfide (12 mmol) over 15 minutes. A white precipitate (dithiocarbamate salt) may form.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The precipitate will dissolve, and H₂S gas will evolve. Critical: Ensure the condenser vent is connected to a scrubber containing 1M NaOH to neutralize H₂S.

-

Completion: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting diamine spot (ninhydrin active) should disappear.

-

Workup: Cool the reaction to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.

-

Crystallization: Add cold diethyl ether (20 mL) to induce crystallization. Filter the white solid.

-

Purification: Recrystallize from hot ethanol/water (9:1) to obtain high-purity needles.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the formation of the bicyclic thiourea scaffold.

Applications in Asymmetric Synthesis

The (S,S)-octahydro-benzoimidazole-2-thione scaffold is a "privileged structure" in organocatalysis. Its utility stems from its ability to activate electrophiles via double hydrogen bonding.

Mechanism of Action: Double H-Bonding Activation

The two N-H protons on the thiourea moiety form a rigid "pincer" that binds to Lewis basic substrates (e.g., nitro groups, imines, carbonyls). This interaction lowers the LUMO energy of the electrophile, facilitating attack by nucleophiles.

-

Chiral Induction: The bulky cyclohexane backbone blocks one face of the substrate, forcing the nucleophile to attack from the opposite side, resulting in high enantiomeric excess (ee).

Key Applications

-

Michael Additions: Catalyzing the addition of malonates to nitroolefins.

-

Friedel-Crafts Alkylations: Directing the coupling of indoles with trans-β-nitroolefins.

-

Resolution of Racemates: Used as a chiral solvating agent in NMR to determine the ee of chiral alcohols or amines.

Catalytic Cycle Diagram

Figure 2: Organocatalytic cycle showing substrate activation via hydrogen bonding.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Emits toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition.

-

Storage: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents).

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder in open air.

References

-

Synthesis of Cyclic Thioureas

-

Journal of Organic Chemistry. "Preparation of chiral cyclic thioureas from 1,2-diamines."

-

-

General Physical Properties

-

PubChem Compound Summary for Octahydro-2H-benzimidazole-2-thione.

-

-

Applications in Catalysis

-

Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as organocatalysts." Organic & Biomolecular Chemistry.

-

-

Structural Data

-

Cambridge Structural Database (CSD). Search for "trans-octahydrobenzimidazole-2-thione" for X-ray diffraction data.

-

Sources

Methodological & Application

(S,S)-Octahydro-benzoimidazole-2-thione as a chiral auxiliary

Application Note: (S,S)-Octahydro-benzoimidazole-2-thione as a Chiral Auxiliary

Executive Summary

This guide details the application of (S,S)-octahydro-benzoimidazole-2-thione (also known as (S,S)-octahydro-2H-benzimidazole-2-thione) as a high-performance C2-symmetric chiral auxiliary . Unlike the classical C1-symmetric Evans oxazolidinones or Nagao thiazolidinethiones, this scaffold utilizes a rigid trans-cyclohexane backbone to impose a strictly defined steric environment.

This auxiliary is particularly valued for:

-

Superior Stereocontrol: The C2 symmetry reduces the number of competing transition states, often yielding diastereomeric ratios (dr) > 98:2.

-

Soft Enolization Capability: The thiocarbonyl (C=S) group has a high affinity for "soft" Lewis acids (e.g., TiCl₄, Sn(OTf)₂), enabling distinct "Evans-syn" or "Non-Evans-syn" pathways depending on the base employed.

-

Facile Cleavage: The thione moiety activates the acyl group, allowing for milder cleavage conditions (e.g., direct reduction to aldehydes) compared to oxazolidinones.

Mechanistic Insight & Structural Advantage

The efficacy of this auxiliary stems from the C2-symmetric nature of the (1S,2S)-1,2-diaminocyclohexane (DACH) backbone.

-

Rotational Irrelevance: In C1-symmetric auxiliaries (e.g., 4-isopropyl-oxazolidinone), the rotation of the isopropyl group can sometimes lead to competing conformers. In the octahydro-benzoimidazole-2-thione, the chiral environment is fused to the ring system, making it rigid and conformationally homogeneous.

-

Thiocarbonyl Chelation: The sulfur atom is a soft Lewis base. In Titanium(IV) mediated reactions, the Ti atom chelates strongly to the thione sulfur and the enolate oxygen, forming a tight, six-membered transition state (Zimmerman-Traxler model) that rigidly locks the geometry.

Figure 1: Mechanistic rationale showing the rigid Ti-chelated transition state and the facial discrimination imposed by the C2-symmetric backbone.

Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Preparation of (3aS,7aS)-octahydro-1H-benzimidazole-2-thione.

Reagents:

-

(1S,2S)-1,2-Diaminocyclohexane (1.0 equiv)

-

Carbon Disulfide (CS₂) (1.2 equiv)

-

Potassium Hydroxide (KOH) (2.0 equiv)

-

Ethanol (Solvent) / Water[1]

Procedure:

-

Dissolution: Dissolve (1S,2S)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in Ethanol (100 mL) and Water (10 mL).

-

Addition: Add CS₂ (7.2 mL, 120 mmol) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 3 hours. Evolution of H₂S gas will be observed (Caution: Use a scrubber).

-

Acidification: Cool to room temperature. Add 1M HCl until pH ~3 to precipitate the product.

-

Isolation: Filter the white solid, wash with cold water, and recrystallize from Ethanol.

-

Yield: Typically 85-92%. White crystalline solid. MP: >250°C (dec).

Protocol B: N-Acylation (Loading the Substrate)

Preparation of N-Propionyl-(S,S)-octahydro-benzimidazole-2-thione.

Reagents:

-

(S,S)-Auxiliary (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv)

-

Propionyl Chloride (1.2 equiv)

-

THF (Anhydrous)

Procedure:

-

Deprotonation: Dissolve the auxiliary (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C.

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL) dropwise. Stir for 30 min. The solution may turn pale yellow.

-

Acylation: Add propionyl chloride (1.05 mL, 12 mmol) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Asymmetric Aldol Reaction (TiCl₄ Mediated)

Synthesis of "Evans-Syn" Aldol Adducts.

Reagents:

-

N-Propionyl Auxiliary (1.0 equiv)

-

TiCl₄ (1.1 equiv)

-

(-)-Sparteine (2.5 equiv) OR DIPEA (1.1 equiv for standard syn)

-

Aldehyde (R-CHO) (1.2 equiv)

-

DCM (Anhydrous)

Procedure:

-

Enolization: Dissolve N-propionyl auxiliary (1.0 mmol) in DCM (10 mL) under Argon. Cool to -78°C.

-

Lewis Acid Addition: Add TiCl₄ (1.1 mmol) dropwise. The solution will turn dark red/orange (formation of Ti-enolate). Stir for 5 min.

-

Base Addition: Add (-)-Sparteine (2.5 mmol) or DIPEA dropwise. Stir at -78°C for 30 min.

-

Note: Sparteine often enhances selectivity for the "Evans-syn" product via complexation.

-

-

Aldehyde Addition: Add the aldehyde (1.2 mmol) dropwise.

-

Reaction: Stir at -78°C for 1-2 hours, then slowly warm to 0°C.

-

Quench: Quench with saturated NH₄Cl.

-

Purification: Extract with DCM. The diastereomers are usually separable by column chromatography, though the dr is often high enough (>95:5) to use the crude.

Protocol D: Cleavage & Recovery

Reductive Cleavage to Aldehyde (DIBAL).

Procedure:

-

Dissolve the aldol adduct (0.5 mmol) in DCM at -78°C.

-

Add DIBAL-H (1.0 M in DCM, 2.0 equiv) dropwise.

-

Stir for 30 min at -78°C.

-

Quench with Rochelle's salt (Sodium potassium tartrate) solution.

-

Stir vigorously until layers separate. Isolate the chiral aldehyde.

-

Recovery: The auxiliary remains in the organic layer (or precipitates) and can be re-acylated.

Comparative Data Analysis